7-ethyl-1,3-benzothiazol-2-amine
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Overview
Description
7-ethyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a thiazole ring, with an ethyl group at the 7th position and an amino group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-1,3-benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. This reaction typically requires acidic or basic conditions and can be facilitated by heating or using microwave irradiation .
Another method involves the cyclization of N-(2-halophenyl)thioureas or N-(2-halophenyl)thioamides in the presence of a base, such as sodium hydroxide, in a suitable solvent like dioxane . This method is efficient and can be performed under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and one-pot multicomponent reactions are particularly favored due to their efficiency and reduced reaction times . Green chemistry principles are also applied to minimize the use of toxic solvents and reduce waste .
Chemical Reactions Analysis
Types of Reactions
7-ethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amino group at the 2nd position can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide), organic solvents (e.g., dichloromethane).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Alkylated or acylated benzothiazole derivatives.
Scientific Research Applications
7-ethyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 7-ethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes required for bacterial growth . In medicinal applications, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Lacks the ethyl group at the 7th position.
7-methyl-1,3-benzothiazol-2-amine: Has a methyl group instead of an ethyl group at the 7th position.
2-mercaptobenzothiazole: Contains a thiol group instead of an amino group at the 2nd position.
Uniqueness
7-ethyl-1,3-benzothiazol-2-amine is unique due to the presence of both an ethyl group at the 7th position and an amino group at the 2nd position. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other benzothiazole derivatives .
Properties
CAS No. |
1379358-69-6 |
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Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
7-ethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H10N2S/c1-2-6-4-3-5-7-8(6)12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) |
InChI Key |
PUOCKYDMQIUPHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)N=C(S2)N |
Purity |
95 |
Origin of Product |
United States |
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